N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea
Description
N-[2-(1-Adamantyloxy)propyl]-N'-(3-aminophenyl)urea is a urea derivative characterized by two distinct substituents: a bulky adamantyloxypropyl group and a meta-aminophenyl moiety. The 3-aminophenyl group contributes hydrogen-bonding capability, which could influence binding affinity in biological targets.
Properties
IUPAC Name |
1-[2-(1-adamantyloxy)propyl]-3-(3-aminophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-13(12-22-19(24)23-18-4-2-3-17(21)8-18)25-20-9-14-5-15(10-20)7-16(6-14)11-20/h2-4,8,13-16H,5-7,9-12,21H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIYERMAUOUGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)N)OC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea typically involves a multi-step process. One common method starts with the preparation of 1-adamantanol, which is then reacted with 2-bromopropane to form 2-(1-adamantyloxy)propane. This intermediate is subsequently reacted with 3-aminophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The urea linkage can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
Mechanism of Action
The mechanism by which N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the urea linkage can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Adamantyl-Containing Ureas ()
- N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a): This compound features an adamantyloxyethyl group attached to a quinoline core. Unlike the target urea, it lacks the 3-aminophenyl moiety but shares the adamantyl group, which increases molecular rigidity and lipophilicity. Melting points for such adamantyl derivatives range between 160–227°C, suggesting the target compound may also exhibit high thermal stability .
- N-(3-Methoxypropyl)-N'-phenylurea: Replacing the adamantyl group with a methoxypropyl chain reduces steric bulk and lipophilicity (MW = 208.26 vs. estimated >300 g/mol for the target).
Meta-Aminophenyl Derivatives ()
- 2-(3-Aminophenyl)benzothiazole: The meta-aminophenyl group in this benzothiazole derivative highlights the importance of substituent positioning. Compared to para-substituted analogs, meta placement may alter electronic distribution and hydrogen-bonding interactions, affecting biological activity .
Pesticide Ureas ()
- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): This agrochemical urea uses a trifluoromethylphenyl group instead of adamantyl. The electron-withdrawing CF₃ group contrasts with the electron-donating amino group in the target, demonstrating how substituents dictate application (pesticide vs.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₉N₃O₂* | ~343.47 | Estimated 160–220 | Adamantyloxypropyl, 3-aminophenyl |
| N-[2-(1-Adamantyloxy)ethyl]-7-ClQ (7a) | C₂₁H₂₆ClN₃O | 371.90 | 227 | Adamantyloxyethyl, quinoline |
| N-(3-Methoxypropyl)-N'-phenylurea | C₁₁H₁₆N₂O₂ | 208.26 | Not reported | Methoxypropyl, phenyl |
| Fluometuron | C₁₀H₁₁F₃N₂O | 232.20 | 163–165 | CF₃, dimethylurea |
*Estimated based on structural similarity.
Biological Activity
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H29N3O2
- CAS Number : 931586-30-0
- Molecular Weight : 357.47 g/mol
This compound features an adamantyloxy group, which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially involving:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, although specific enzyme targets require further investigation.
- Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that compounds similar to this compound have been explored for their potential in treating:
- Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Infectious Diseases : Some derivatives have been investigated for their efficacy against parasitic infections, such as Leishmaniasis and Chagas disease .
Case Studies and Research Findings
- Antitumor Activity :
- Antiparasitic Efficacy :
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of similar compounds have revealed that modifications to the urea moiety can enhance biological activity. This insight could guide future synthesis and optimization of this compound for improved efficacy.
Summary of Biological Activities
Structural Comparisons
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C20H29N3O2 | 931586-30-0 |
| N-(3-Aminophenyl)urea | C7H9N3O | 25711-72-2 |
Q & A
Q. What are the established synthetic routes for N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea, and what are the critical reaction parameters?
The compound can be synthesized via a two-step approach: (1) coupling 1-adamantanol with a propyl linker bearing a reactive group (e.g., bromo or epoxy), and (2) reacting the intermediate with 3-aminophenyl isocyanate. Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (room temperature to 60°C), and stoichiometric control to minimize side reactions. Similar urea derivatives are synthesized using isocyanate-amine coupling under anhydrous conditions .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Analytical techniques such as ¹H/¹³C NMR (to confirm adamantyl and phenyl group integration), HPLC (for purity assessment >95%), and mass spectrometry (to verify molecular weight) are essential. For example, PubChem-derived compounds use InChI keys and spectral data for structural validation .
Q. What initial biological screening assays are recommended for assessing its pharmacological potential?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., cancer cell lines). Urea derivatives often exhibit bioactivity due to hydrogen-bonding interactions; similar compounds are screened for anti-inflammatory or anti-cancer properties .
Advanced Research Questions
Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound against specific biological targets?
SAR studies require synthesizing analogs with modifications to the adamantyloxy group, propyl linker length, or aminophenyl substituents. For example, replacing the adamantyl group with carbazole (as in ) alters lipophilicity and target affinity. Biological testing of analogs under standardized conditions (e.g., IC₅₀ determination) is critical .
Q. What strategies are effective in resolving discrepancies in biological activity data across different studies?
Discrepancies may arise from variations in compound purity , assay conditions (e.g., buffer pH, cell passage number), or target specificity . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and ensure batch-to-batch consistency via QC protocols. highlights how toxicity data can vary with administration routes .
Q. What computational methods are employed to predict the binding affinity and selectivity of this urea derivative?
Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins (e.g., kinases or GPCRs). QSAR models trained on similar urea compounds (e.g., ’s carbazole-urea derivative) help predict physicochemical properties and optimize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
